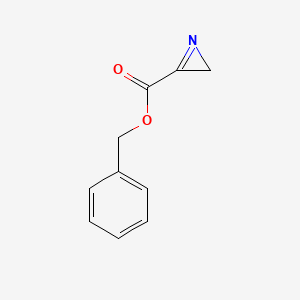
6-Methylquinoxaline-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylquinoxaline-2,3-diamine is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in medicinal chemistry. The compound has a fused benzene and pyrazine ring structure, making it an important scaffold in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylquinoxaline-2,3-diamine typically involves the condensation of 2,3-diaminotoluene with 1,2-dicarbonyl compounds. One common method is the reaction of 2,3-diaminotoluene with glyoxal in the presence of an acid catalyst under reflux conditions. This reaction yields this compound with high efficiency .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as titanium silicate (TS-1) have been used to improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-Methylquinoxaline-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Halogenated quinoxaline derivatives.
Aplicaciones Científicas De Investigación
6-Methylquinoxaline-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 6-Methylquinoxaline-2,3-diamine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The compound can also act as a receptor antagonist, blocking the binding of natural ligands and modulating cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the methyl group.
2,3-Diaminoquinoxaline: A derivative with two amino groups at positions 2 and 3.
6-Bromoquinoxaline-2,3-diamine: A halogenated derivative with a bromine atom at position 6.
Uniqueness
6-Methylquinoxaline-2,3-diamine is unique due to the presence of the methyl group at position 6, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets and improve its pharmacological properties .
Propiedades
Fórmula molecular |
C9H10N4 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
6-methylquinoxaline-2,3-diamine |
InChI |
InChI=1S/C9H10N4/c1-5-2-3-6-7(4-5)13-9(11)8(10)12-6/h2-4H,1H3,(H2,10,12)(H2,11,13) |
Clave InChI |
GPGFYRFJULOSFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


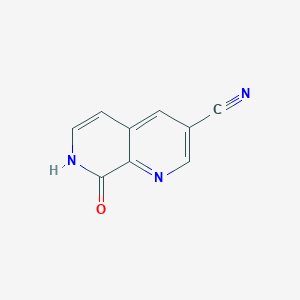
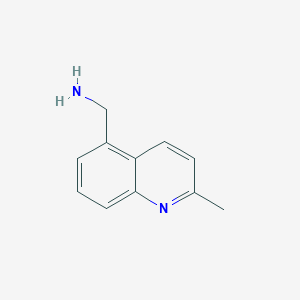
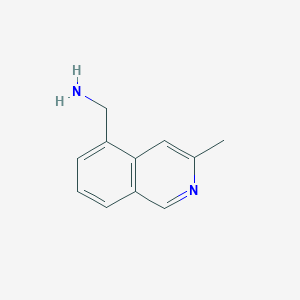

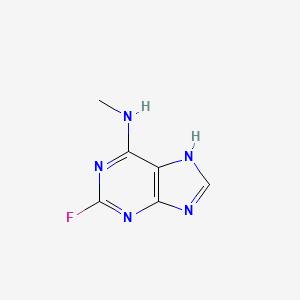
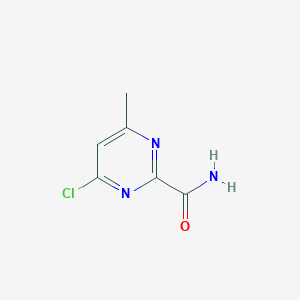
![1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride](/img/structure/B11915826.png)


![7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline](/img/structure/B11915840.png)



